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Compound of Interest

1-Butyl-3-methylimidazolium
Compound Name:
Bromide

Cat. No.: B1226183

An In-depth Technical Guide to the Spectroscopic Data of 1-Butyl-3-methylimidazolium
Bromide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-butyl-
3-methylimidazolium bromide ([Bmim]Br), a widely studied ionic liquid. The information is
intended for researchers, scientists, and professionals in drug development and materials
science who utilize this compound in their work. This document details the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data, experimental protocols for obtaining
this data, and a logical workflow for the analysis.

Experimental Protocols

The characterization of 1-butyl-3-methylimidazolium bromide involves its synthesis followed
by spectroscopic analysis to confirm its structure and purity.

Synthesis of 1-Butyl-3-methylimidazolium Bromide

A common method for the synthesis of 1-butyl-3-methylimidazolium bromide is through a
guaternization reaction.[1] In a typical procedure, equimolar amounts of 1-methylimidazole and
1-bromobutane are reacted.[2][3] For instance, 1-methylimidazole (1.0 mol) and 1-
bromobutane (1.0 mol) are combined in a round-bottomed flask and stirred under a reflux
condenser at approximately 80°C for 12 hours.[2] After the reaction, the resulting product, often
an oil, is washed with a solvent like acetonitrile or ethyl acetate to remove any unreacted
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starting materials.[2][4] The remaining solvent is then removed under vacuum, yielding the final
product, which can range from a light-yellow oil to a dark yellow solid.[2][5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a spectrometer, such as a Bruker Avarigance 400 NMR spectrometer, operating at
a proton frequency of 300 or 400 MHz.[2] The sample is dissolved in a deuterated solvent,
commonly deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).[2][6]
Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy: FT-IR spectra are recorded using a spectrometer, for example, a
Perkin-Elmer Spectrum 400 FT-IR/FT-NIR spectrometer, over a range of 400-4000 cm~1.[2]
The analysis can be performed on the pure liquid sample.[2]

Data Presentation

The following tables summarize the quantitative spectroscopic data for 1-butyl-3-
methylimidazolium bromide.

'H NMR Spectroscopic Data
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Chemical
. L . . Reference(s
Shift Multiplicity Integration Assignment  Solvent
)
(3/ppm)
10.23 s 1H NCHN (H-2) CDClz [6]
10.03 s 1H NCHN (H-2) CDCls [5][7]
9.07 s 1H NCHN (H-2) DMSO-ds [2]
NCH (H-4 or
7.78 S 1H DMSO-ds [2]
H-5)
NCH (H-4 or
7.76 S 1H DMSO-ds [2]
H-5)
NCH (H-4 or
7.61 s 1H CDCls [6]
H-5)
NCH (H-4 or
7.60 t 1H CDCls [5]
H-5)
NCH (H-4 or
7.49 t 1H CDClz [5]
H-5)
NCH (H-4 or
7.48 S 1H CDCls [6]
H-5)
4.3 s 3H N-CHs DMSO-de [2]
4.24 t 2H N-CH:z (butyl)  CDCls [6]
4.23 t 2H N-CH:z (butyl)  CDClz [5]
4.03 s 3H N-CHs CDCls [6]
4.01 s 3H N-CHs CDCls [5]
3.8 s 2H N-CH:z (butyl)  DMSO-de [2]
N-CH2-CH:
1.81 m 2H CDClz [6]
(butyl)
N-CHz-CH:
1.79 m 2H CDCls [5]
(butyl)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra13469b/c5ra13469b1.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4490490.htm
https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra13469b/c5ra13469b1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra13469b/c5ra13469b1.pdf
https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra13469b/c5ra13469b1.pdf
https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra13469b/c5ra13469b1.pdf
https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra13469b/c5ra13469b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-CH2-CH:

1.76 S 2H DMSO-ds [2]
(butyl)
CH2-CHs
1.29 m 2H CDClIs [6]
(butyl)
CH2-CHs
1.21 S 2H DMSO-ds [2]
(butyl)
0.85 t 3H CHs (butyl) CDClIs [6]
0.85 t 3H CHs (butyl) DMSO-ds [2]
0.83 t 3H CHs (butyl) CDCIs [5]

s = singlet, t = triplet, m = multiplet

13C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://www.rsc.org/suppdata/gc/b9/b916882f/b916882f.pdf
https://sphinxsai.com/2018/ch_vol11_no5/2/(209-219)V11N05CT.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra13469b/c5ra13469b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift .
Assignment Solvent Reference(s)

(3/ppm)

136.99 NCHN (C-2) CDCls [7]
135.82 NCHN (C-2) CDCls [5]
135.4 NCHN (C-2) DMSO-ds [2]
123.83 NCH (C-4 or C-5) CDCls [7]
123.35 NCH (C-4 or C-5) CDClz [5]
122.5 NCH (C-4 or C-5) DMSO-ds [2]
122.29 NCH (C-4 or C-5) CDCls [7]
121.95 NCH (C-4 or C-5) CDCls [5]
120.3 NCH (C-4 or C-5) DMSO-ds 2]
49.72 N-CH: (butyl) CDCls [7]
48.94 N-CH:z (butyl) CDCls [5]
48.5 N-CHz (butyl) DMSO-ds 2]
40.0 N-CHs DMSO-ds [2]
36.65 N-CHs CDCls [7]
36.16 N-CHs CDCls [5]
35.69 N-CH2-CH: (butyl) DMSO-ds 2]
32.11 N-CH2-CHz (butyl) CDCls [7]
31.44 N-CH2-CH: (butyl) CDCls [5]
33.0 CH2-CHs (butyl) DMSO-ds 2]
19.37 CH2-CHs (butyl) CDCls [7]
19.0 CHs (butyl) DMSO-ds 2]
18.69 CH2-CHs (butyl) CDCls [5]
13.41 CHs (butyl) CDCls [7]
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12.91 CH: (butyl) CDCls [5]

Infrared (IR) SpectroscopicData

Wavenumber (cm~?) Assignment Reference(s)
3035 C-H stretching (CH2/CHs) [2]
28003200 Alkyl and imidazole ring C-H 5]
stretch
1626 C=C stretching [7]
1591 C=C stretching [2]
1570 C=C stretching [7]
1080-1600 Imidazole ring vibrations [8]
1229 C=N stretching [2]
1166 C-N-H stretch [7]
1094 C-N-H stretch [2]
913 C-C skeletal [2]
817 C-N vibration [2]
752 C-H bending [7]
725 C-H bending [2]
590-690 Imidazole ring vibrations [8]

Mandatory Visualization

The following diagram illustrates the logical workflow from the synthesis of 1-butyl-3-
methylimidazolium bromide to its spectroscopic characterization.
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Spectroscopic Characterization

Synthesis
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Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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